molecular formula C30H62 B13774934 13-Methylnonacosane CAS No. 7371-98-4

13-Methylnonacosane

Cat. No.: B13774934
CAS No.: 7371-98-4
M. Wt: 422.8 g/mol
InChI Key: LKHFDNVPHQRIMQ-UHFFFAOYSA-N
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Description

13-Methylnonacosane (C₃₀H₆₂; molecular weight: 422.49 g/mol) is a methyl-branched alkane characterized by a 29-carbon backbone (nonacosane) with a methyl group at the 13th position. It is classified under hydrocarbons (LMFA11000264) and is widely recognized for its role in insect communication systems, particularly as a cuticular hydrocarbon (CHC) in social insects like wasps (Polybia micans, Mischocyttarus spp.) and moths . Its structure and biological relevance make it a critical compound for studying chemical ecology and pheromone-mediated behaviors.

Properties

CAS No.

7371-98-4

Molecular Formula

C30H62

Molecular Weight

422.8 g/mol

IUPAC Name

13-methylnonacosane

InChI

InChI=1S/C30H62/c1-4-6-8-10-12-14-16-17-18-19-21-23-25-27-29-30(3)28-26-24-22-20-15-13-11-9-7-5-2/h30H,4-29H2,1-3H3

InChI Key

LKHFDNVPHQRIMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(C)CCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13-Methylnonacosane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where a nonacosane precursor is reacted with a methylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often include an inert atmosphere and controlled temperatures to ensure selective methylation at the desired position.

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of advanced organic synthesis techniques to achieve high yields and purity. The process is optimized to minimize by-products and ensure the scalability of production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions are less common for alkanes, but under specific conditions, this compound can be reduced to simpler hydrocarbons using strong reducing agents like lithium aluminum hydride.

    Substitution: Halogenation is a common substitution reaction for alkanes. This compound can react with halogens, such as chlorine or bromine, under UV light to form haloalkanes.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Chlorine (Cl₂), bromine (Br₂), UV light

Major Products Formed:

    Oxidation: Alcohols, ketones, carboxylic acids

    Reduction: Simpler hydrocarbons

    Substitution: Haloalkanes

Scientific Research Applications

13-Methylnonacosane has several applications in scientific research:

    Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex hydrocarbon mixtures.

    Biology: The compound is studied for its role in insect communication and behavior. It is a key component of the cuticular lipids in many insect species, influencing their interactions and mating behaviors.

    Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases or conditions, given its presence in biological samples.

    Industry: this compound is used in the formulation of specialty lubricants and as a standard in the calibration of analytical instruments.

Mechanism of Action

The mechanism by which 13-Methylnonacosane exerts its effects, particularly in biological systems, involves its interaction with the lipid membranes of cells. In insects, it integrates into the cuticular lipid layer, providing a barrier against environmental stressors and aiding in chemical communication. The molecular targets include specific receptors on the insect’s antennae, which detect the compound and trigger behavioral responses.

Comparison with Similar Compounds

Structural and Physical Properties

The position and number of methyl branches, as well as chain length, distinguish 13-methylnonacosane from analogous hydrocarbons. Below is a comparative analysis of key compounds:

Compound Molecular Formula Molecular Weight (g/mol) Methyl Position(s) Biological Source Key Physical Properties
This compound C₃₀H₆₂ 422.49 13 Wasp cuticles, moth cuticles High melting point; crystalline
5,13-Dimethylnonacosane C₃₁H₆₄ 436.84 5, 13 Synthetic/insect cuticles Higher viscosity due to two methyl groups
3,13-Dimethylnonacosane C₃₁H₆₄ 436.84 3, 13 Synthetic/insect studies Altered crystal packing vs. mono-methyl
13-Methylheptacosane C₂₈H₅₈ 394.45 13 Ant cuticles (Polybia micans) Lower melting point vs. C₃₀H₆₂
13-Methyloctacosane C₂₉H₆₀ 408.47 13 Wasp cuticles Intermediate volatility

Key Observations :

  • Chain Length : Longer chains (e.g., C₃₀ vs. C₂₈) increase molecular weight and melting points, reducing volatility. This impacts their utility as semiochemicals in different environmental conditions .
  • Methyl Position: Mono-methyl compounds like this compound exhibit distinct crystal packing (hexagonal rod-like structures) compared to dimethyl variants, which show greater conformational curvature near methyl groups .
  • Biological Specificity: this compound is uniquely linked to mating behaviors in moths (e.g., disappearance post-mating) and colony recognition in wasps, whereas 3-methylpentacosane is associated with queen differentiation in Polybia micans .
This compound :
  • Pheromone Function : Acts as a recognition pheromone in Mischocyttarus wasps and regulates mating in moths. Its absence post-mating in moths suggests a dynamic role in reproductive signaling .
  • Ecological Research : Used to study temporal shifts in insect population dynamics due to its stability and species-specific presence .
Similar Compounds :
  • 13-Methylheptacosane : Linked to worker aggregation in ant colonies, highlighting how chain length modulates pheromone specificity .

Analytical Techniques

  • Gas Chromatography-Mass Spectrometry (GC-MS): Critical for distinguishing this compound from isomers (e.g., 3,13-dimethylnonacosane) in biological samples .
  • X-Ray Diffraction: Resolves structural differences in crystal packing between mono- and dimethyl alkanes .

Biological Activity

13-Methylnonacosane (C30H62) is a long-chain alkane that has garnered attention for its biological activities, particularly in the context of antimicrobial properties and its role as a cuticular hydrocarbon in insects. This article delves into the biological activity of this compound, highlighting its antimicrobial effects, chemical properties, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is a saturated hydrocarbon characterized by a long carbon chain with a methyl group at the 13th position. Its structural formula can be represented as follows:

C30H62\text{C}_{30}\text{H}_{62}

This compound is typically found in various natural sources, including plant extracts and insect cuticles, where it serves essential biological functions.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound. In particular, it has shown significant activity against various bacterial strains. The following table summarizes key findings regarding the minimum inhibitory concentration (MIC) values of this compound against different microorganisms:

MicroorganismMIC (µg/mL)Activity Level
Escherichia coli31.125Strong
Staphylococcus aureus1.36Strong
Bacillus subtilis15.62Moderate
Klebsiella pneumoniae62.5Moderate
Candida albicans7.8Moderate
Helicobacter pylori7.8Significant

The above data indicates that this compound exhibits varying degrees of antimicrobial activity, with particularly strong effects against Staphylococcus aureus and moderate efficacy against other tested pathogens .

Role in Insect Chemical Communication

Insects utilize cuticular hydrocarbons (CHCs) for chemical communication, and this compound plays a crucial role in this process. It has been identified as a significant component of the cuticular wax layer in several insect species, aiding in species recognition and mate attraction . The presence of this compound can influence social behaviors among insects, such as mating rituals and territorial disputes.

Case Studies

  • Antimicrobial Efficacy : A study conducted on extracts from broccoli revealed that both hexane and dichloromethane extracts containing this compound exhibited significant antimicrobial activities against Helicobacter pylori, with an MIC of 7.8 µg/mL for both extracts. The hexane extract showed strong activity against E. coli and S. aureus, indicating the potential use of this compound in developing natural antimicrobial agents .
  • Chemical Composition Analysis : In a phytochemical profiling study, researchers utilized gas chromatography-mass spectrometry (GC-MS) to analyze the composition of plant extracts that included this compound. This analysis revealed its prominence among other compounds and highlighted its potential therapeutic properties .

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